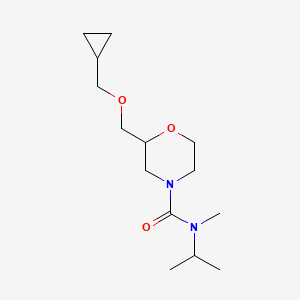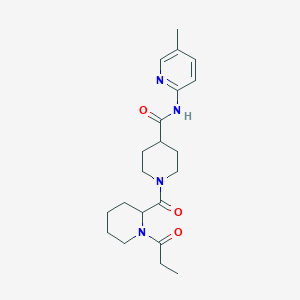
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CPMM and is a morpholine derivative. The compound has a unique structure that makes it an interesting subject of study.
Mecanismo De Acción
The mechanism of action of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have an effect on the central nervous system by acting as a modulator of neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several biochemical and physiological effects. It has been found to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have an effect on the central nervous system by modulating neurotransmitters such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide in lab experiments include its potential use in cancer research and its effects on the central nervous system. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide. One potential direction is to further study its effects on the central nervous system and its potential use in treating neurological disorders. Another direction is to investigate its potential use in combination with other drugs for cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a compound with potential applications in scientific research, particularly in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide is a complex process that involves several steps. The first step involves the reaction of cyclopropylmethanol with chloromethyl methyl ether to form 2-(cyclopropylmethoxymethyl)oxirane. This intermediate product is then reacted with N-methyl-N-propan-2-ylmorpholine-4-carboxamide to form 2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide has several potential applications in scientific research. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. It has also been studied for its effects on the central nervous system and its potential use in treating neurological disorders.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-11(2)15(3)14(17)16-6-7-19-13(8-16)10-18-9-12-4-5-12/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSSIMPMWVCUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)N1CCOC(C1)COCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxymethyl)-N-methyl-N-propan-2-ylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Cyclopent-2-en-1-ylacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634290.png)
![1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B7634291.png)
![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)

![1-Cyclopropyl-5-[1-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)ethyl]tetrazole](/img/structure/B7634314.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7634319.png)
![N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrazin-2-amine](/img/structure/B7634326.png)

![N-[(6-methylpyridin-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7634331.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)
![[4-[(3-Methoxyphenyl)methyl]piperidin-1-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B7634354.png)

![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)